Ferroheme

Catalog No.
S581563
CAS No.
14875-96-8
M.F
C34H32FeN4O4
M. Wt
616.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferroheme

CAS Number

14875-96-8

Product Name

Ferroheme

IUPAC Name

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)

Molecular Formula

C34H32FeN4O4

Molecular Weight

616.5 g/mol

InChI

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

KABFMIBPWCXCRK-UHFFFAOYSA-L

SMILES

Array

Synonyms

Ferroprotoporphyrin, Haem, Heme, Heme b, Protoheme, Protoheme IX

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2]

Isomeric SMILES

CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Fe+4]

The exact mass of the compound Ferroprotoporphyrin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267100. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins. It belongs to the ontological category of heme in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Ferroheme (Fe(II) protoporphyrin IX) is the biologically active, divalent iron state of the heme prosthetic group. Unlike its oxidized, more commonly procured counterpart hemin (Fe(III) protoporphyrin IX chloride), ferroheme possesses a ferrous core capable of direct, reversible coordination with diatomic gases such as oxygen, carbon monoxide, and nitric oxide [1]. In industrial and advanced research procurement, ferroheme is specifically sourced for applications requiring immediate gas binding, direct apo-protein reconstitution, and redox-sensitive biocatalysis, bypassing the need for the aggressive chemical reductants required when starting from stable Fe(III) precursors.

Substituting ferroheme with the highly stable and ubiquitous hemin (Fe(III)) necessitates an in situ chemical reduction step—typically using sodium dithionite or ascorbic acid—to activate the metal center. This reduction alters the assay's redox potential, introduces sulfur-based byproducts, and can trigger reactive oxygen species (ROS) generation, which degrades sensitive apo-proteins [1]. Furthermore, free ferriheme cannot participate in critical metal-exchange reactions (such as conversion to zinc protoporphyrin) without prior reduction to ferroheme [1]. Alternatively, substituting with zinc protoporphyrin IX (ZnPP) provides a stable fluorescent analog but completely abolishes the diatomic gas-binding capacity and electron-transfer capabilities inherent to the Fe(II) center, rendering it useless for functional gas-sensing or redox-cycling applications.

Direct Diatomic Gas Binding Affinity (NO/CO)

Ferroheme (Fe(II)) exhibits an extraordinary affinity for diatomic gases, binding nitric oxide (NO) with dissociation constants (Kd) in the femtomolar range within specific protein environments (e.g., ~20.8 fM at pH 5.5). In contrast, the oxidized baseline comparator, hemin (Fe(III)), binds NO with significantly lower affinity and is entirely incapable of binding carbon monoxide (CO) or oxygen (O2) [1]. Procuring the Fe(II) state is therefore mandatory for accurate gas-binding assays.

Evidence DimensionNitric oxide (NO) binding affinity (Kd)
Target Compound DataFerroheme (Fe(II)): ~20.8 fM (in NP1 models)
Comparator Or BaselineHemin (Fe(III)): Orders of magnitude lower affinity; zero affinity for CO/O2
Quantified DifferenceExclusive capability to bind CO/O2 and >10^5-fold higher affinity for NO
ConditionsGas-binding assays in buffered solutions (pH 5.5 - 7.5)

Procuring the Fe(II) form is mandatory for developing gas sensors or studying vasodilation pathways without introducing chemical reductants.

Substrate Viability for Zinc Protoporphyrin (ZnPP) Conversion

In the development of nitrite-free dry-cured meats, zinc protoporphyrin IX (ZnPP) forms the dominant red pigment. Research demonstrates that free hemin (Fe(III)) cannot be directly converted to ZnPP; it must first be reduced to ferroheme (Fe(II)) before the iron can be displaced or substituted [1]. Procuring ferroheme directly allows food scientists to bypass the complex, variable re-reduction step, providing a direct, quantifiable substrate for ZnPP formation assays.

Evidence DimensionSubstrate viability for ZnPP conversion
Target Compound DataFerroheme: Directly converted to ZnPP pigment
Comparator Or BaselineHemin (Ferriheme): 0% conversion without prior chemical/enzymatic reduction
Quantified DifferenceAbsolute requirement of the Fe(II) state for metal substitution pathways
ConditionsNitrite-free meat pigment synthesis models

Essential for food chemistry R&D focused on replacing toxic nitrites with natural porphyrin-based reddening agents.

Magnetic and Spectroscopic Baseline Purity (EPR/NMR)

Ferroheme possesses four unpaired electrons (S=2) in its high-spin unliganded state, which transitions to a clean diamagnetic (S=0) state upon binding strong-field ligands like CO. Hemin (Fe(III)) contains five unpaired electrons (S=5/2) and remains persistently paramagnetic[1]. For NMR and EPR studies, starting with pure ferroheme ensures a uniform electronic state, whereas in situ reduction of hemin often leaves a 5-10% unreduced Fe(III) background, severely complicating spectral assignments.

Evidence DimensionUnpaired electron count and spectral interference
Target Compound DataFerroheme: 4 unpaired electrons (S=2); clean diamagnetic shift with CO
Comparator Or BaselineHemin (Fe(III)): 5 unpaired electrons (S=5/2); persistent paramagnetic background
Quantified DifferenceComplete elimination of Fe(III) paramagnetic interference in ligand-bound states
ConditionsMagnetic susceptibility and NMR/EPR spectroscopy

Allows analytical chemists to obtain high-resolution structural data without the noise of mixed oxidation states.

Catalytic Drive in Anammox Bioreactor Seeding

In environmental engineering, ferroheme directly participates in the synthesis of hydrazine (N2H4) from NO and NH4+, driving the core Fe(II)/Fe(III) cycle in Anammox bacteria. Supplementation with the Fe(II) form directly enhances nitrogen removal efficiency by bypassing the slow, rate-limiting intracellular reduction of ferriheme [1]. This accelerates bioreactor start-up times significantly compared to standard hemin supplementation.

Evidence DimensionHydrazine synthesis participation and bioreactor efficiency
Target Compound DataFerroheme: Direct NO/NH4+ coordination and immediate catalytic cycling
Comparator Or BaselineHemin (Ferriheme): Requires prior enzymatic reduction to Fe(II)
Quantified DifferenceBypasses the rate-limiting reduction step in Anammox metabolism
ConditionsAnammox sludge supplementation assays

Provides a highly efficient, direct-acting metabolic accelerator for industrial wastewater treatment systems.

Diatomic Gas Sensor Development (NO, CO, O2)

Because ferroheme exclusively binds CO and O2 and has a massively higher affinity for NO than hemin[1], it is the required active material for electrochemical or optical gas sensors. Procuring the Fe(II) form avoids the need for chemical reductants that could foul sensor membranes.

Nitrite-Free Meat Curing and Pigment R&D

Ferroheme is the direct, required substrate for the formation of zinc protoporphyrin IX (ZnPP), the primary red pigment in nitrite-free cured meats [2]. Using ferroheme allows food chemists to accurately model and optimize pigment formation without the confounding variable of ferriheme re-reduction rates.

High-Resolution NMR and EPR Structural Biology

Procuring the exact Fe(II) compound ensures a uniform spin state (S=2, or S=0 with strong-field ligands), eliminating the paramagnetic interference caused by incomplete reduction of Fe(III) hemin[3]. This is critical for clean baseline measurements in metalloprotein structural studies.

Anammox Bioreactor Seeding for Wastewater Treatment

Ferroheme acts as a direct electron carrier in hydrazine synthesis, accelerating nitrogen removal efficiency in industrial bioreactors without waiting for the biological reduction of hemin [4]. This makes it an optimal additive for rapid bioreactor start-up.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

616.177291 Da

Monoisotopic Mass

616.177291 Da

Heavy Atom Count

43

UNII

42VZT0U6YR

Drug Indication

Used in the management of porphyria attacks, particularly in acute intermittent porphyria.

Other CAS

14875-96-8

Wikipedia

Hemin

Use Classification

Cosmetics -> Hair conditioning

General Manufacturing Information

Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-4-2)-: INACTIVE

Dates

Last modified: 08-15-2023

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